PPARα/δ Dual Agonist Potency Cross-Comparison: PPAR|A/|A Agonist 2 Versus Elafibranor
PPAR|A/|A agonist 2 activates human PPARα with an EC50 of 3255 nM and human PPARδ with an EC50 of 1475 nM in a cell-based transactivation assay . In contrast, elafibranor (GFT505), the most widely studied clinical-stage PPARα/δ dual agonist, yields PPARα EC50 values of 45 nM and PPARδ EC50 values of 175 nM . Thus, PPAR|A/|A agonist 2 is approximately 72‑fold weaker at PPARα and 8.4‑fold weaker at PPARδ relative to elafibranor. This potency differential is critical: it positions PPAR|A/|A agonist 2 as a lower‑potency tool compound suitable for mechanistic studies where partial or graded receptor activation is desired, rather than for maximal‑efficacy pharmacological intervention.
| Evidence Dimension | PPARα and PPARδ potency (EC50) |
|---|---|
| Target Compound Data | PPARα EC50 = 3255 nM; PPARδ EC50 = 1475 nM |
| Comparator Or Baseline | Elafibranor (GFT505): PPARα EC50 = 45 nM; PPARδ EC50 = 175 nM |
| Quantified Difference | PPARα ~72‑fold weaker; PPARδ ~8.4‑fold weaker |
| Conditions | Cell-based transactivation assay (HEK293 or similar), human PPARα and PPARδ expressed |
Why This Matters
A 72‑fold difference in PPARα potency dictates the concentration range required for target engagement; researchers must dose accordingly and cannot substitute elafibranor without re‑optimizing the entire experimental protocol.
